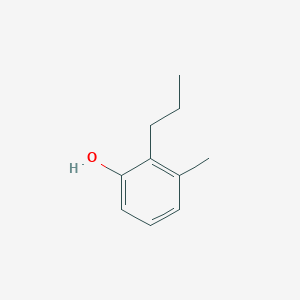
3-Methyl-2-propylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-propylphenol is an organic compound with the molecular formula C10H14O It is a type of phenol, which is characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-2-propylphenol can be synthesized through several methods, including nucleophilic aromatic substitution. This involves the replacement of a substituent on an aromatic ring with a nucleophile. The reaction typically requires an aryl halide and a strong nucleophile under specific conditions .
Industrial Production Methods: Industrial production of this compound often involves the use of advanced chemical processes to ensure high yield and purity. These methods may include catalytic processes and the use of specialized reactors to control reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-propylphenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones or other oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced phenolic compounds.
Substitution: This includes electrophilic aromatic substitution, where the hydrogen atom on the aromatic ring is replaced by another substituent.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated phenols.
Scientific Research Applications
3-Methyl-2-propylphenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-propylphenol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Phenol: The simplest phenol, with a hydroxyl group attached to a benzene ring.
2-Methylphenol (o-Cresol): A methyl-substituted phenol with the methyl group at the ortho position.
4-Methylphenol (p-Cresol): A methyl-substituted phenol with the methyl group at the para position.
Comparison: 3-Methyl-2-propylphenol is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. Compared to other phenols, it may exhibit different boiling points, solubility, and reactivity in chemical reactions .
Properties
CAS No. |
62744-64-3 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
3-methyl-2-propylphenol |
InChI |
InChI=1S/C10H14O/c1-3-5-9-8(2)6-4-7-10(9)11/h4,6-7,11H,3,5H2,1-2H3 |
InChI Key |
FCUBUGPGVCEURB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC=C1O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















